2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER

Übersicht

Beschreibung

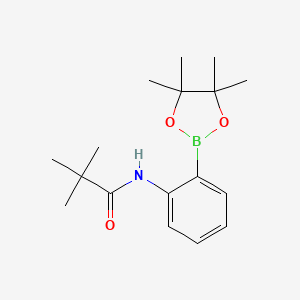

2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER is a chemical compound with a complex structure that includes a boron-containing dioxaborolane ring

Wirkmechanismus

Target of Action

Compounds of similar structure are often used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . This involves the transfer of an organoboron group from the boron atom to a transition metal catalyst, typically palladium .

Biochemical Pathways

The compound’s role in biochemical pathways is largely dependent on the specific reaction it is involved in. In the context of Suzuki-Miyaura cross-coupling, it contributes to the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is involved in. In Suzuki-Miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the efficiency of transmetalation in Suzuki-Miyaura cross-coupling can be affected by the choice of base and the solvent used .

Vorbereitungsmethoden

The synthesis of 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER typically involves the reaction of 2,2-dimethylpropanamide with a boronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the study of boron-containing compounds and their interactions with biological systems.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(TERT-BUTYLCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER include:

- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

These compounds share the boron-containing dioxaborolane ring but differ in their substituents and overall structure.

Biologische Aktivität

2-(tert-Butylcarbonylamino)phenylboronic acid, pinacol ester (CAS No. 1073354-10-5) is a compound of significant interest in medicinal chemistry due to its boronic acid moiety. Boronic acids and their derivatives have been recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.2 g/mol

- Appearance : White to almost white powder or crystal

Boronic acids exert their biological effects primarily through interactions with biomolecules such as proteins and nucleic acids. The boron atom can form reversible covalent bonds with diols in carbohydrates and other biomolecules, influencing various biological pathways.

- Proteasome Inhibition : Similar to bortezomib, a well-known proteasome inhibitor, phenylboronic acids can disrupt protein degradation pathways, leading to apoptosis in cancer cells.

- Antibacterial Activity : Boronic acids have shown promise in inhibiting bacterial growth by interfering with bacterial cell wall synthesis.

- Antiviral Properties : Some studies suggest that boronic acids can inhibit viral replication by targeting viral proteases.

Anticancer Activity

Research indicates that boronic acid derivatives can enhance the efficacy of existing chemotherapeutics. A study highlighted the use of boronic acid-containing compounds in combination therapies for various cancers, demonstrating improved selectivity and reduced side effects compared to conventional treatments .

Table 1: Summary of Clinical Trials Involving Boronic Acids

| Study | Purpose | Phase | Status |

|---|---|---|---|

| Combination therapy with bortezomib in advanced stage aggressive lymphomas | To study the combination's effectiveness against drug resistance | Phase 1/2 | Completed |

| Ixazomib for treatment of sarcoma | To establish a safe dose for combination therapy | Phase 1 | Ongoing |

| Bortezomib in relapsed Kaposi sarcoma | To evaluate the maximum tolerated dose | Phase 1 | Completed |

Antibacterial and Antiviral Studies

Boronic acid derivatives have been explored for their antibacterial properties against resistant strains of bacteria. In vitro studies have shown that these compounds can inhibit bacterial growth by disrupting cell wall synthesis mechanisms . Additionally, antiviral activity has been noted against various viruses, suggesting potential applications in antiviral drug development.

Case Studies

- Bortezomib and Its Derivatives : The approval of bortezomib marked a pivotal moment for boronic acids in cancer therapy. Studies have demonstrated that the introduction of boron into drug structures can modify pharmacokinetics and enhance therapeutic efficacy .

- Novel Derivatives : Recent research has focused on synthesizing novel phenylboronic acid derivatives and assessing their biological activities. These studies indicate that modifications to the boronic acid structure can lead to compounds with enhanced selectivity and potency against cancer cells .

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-11-9-8-10-12(13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMWKQYLEOBFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592127 | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-10-5 | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.